TRITRAM

Description

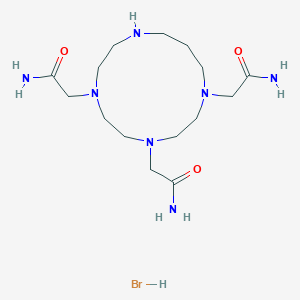

The exact mass of the compound 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide is 437.17500 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TRITRAM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRITRAM including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N7O3.BrH/c16-13(23)10-20-4-1-2-19-3-5-21(11-14(17)24)7-9-22(8-6-20)12-15(18)25;/h19H,1-12H2,(H2,16,23)(H2,17,24)(H2,18,25);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWTVAYNVLHOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32BrN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301738-72-6 | |

| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7-triacetamide, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

TRITRAM: A Technical Guide to Its Coordination Properties for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TRITRAM, chemically known as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a macrocyclic chelating agent.[1] Its structure is based on a 13-membered tetraaza macrocycle (a cyclotridecane (B13116453) derivative) functionalized with three pendant acetamide (B32628) arms. This structural arrangement of a constrained macrocyclic ring combined with flexible coordinating side arms suggests a high affinity and selectivity for various metal ions. Such chelators are of significant interest in the field of drug development, particularly for the formulation of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

This technical guide provides a comprehensive overview of the anticipated coordination properties of TRITRAM, drawing upon the established principles of coordination chemistry and data from structurally related chelators used in medicine. Due to the limited availability of specific experimental data for TRITRAM in peer-reviewed literature, this guide will focus on its predicted behavior and the general experimental methodologies used to characterize such compounds.

Predicted Coordination Properties of TRITRAM

The coordination behavior of TRITRAM is dictated by its molecular structure, which features a combination of a pre-organized macrocyclic framework and flexible donor arms.

Ligand Denticity and Donor Atoms: TRITRAM is a potentially heptadentate ligand, offering seven donor atoms for coordination with a metal ion. These include:

-

Four nitrogen atoms from the macrocyclic ring.

-

Three oxygen atoms from the carbonyl groups of the pendant acetamide arms.

The combination of hard (oxygen) and borderline (nitrogen) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) principle, makes TRITRAM a versatile chelator for a range of metal ions.

Coordination Number and Geometry: The 13-membered ring of TRITRAM provides a pre-organized, yet flexible, cavity for a metal ion. The final coordination number and geometry of a TRITRAM-metal complex will depend on the size, charge, and electronic configuration of the metal ion. It is anticipated that TRITRAM can form stable complexes with metal ions that favor coordination numbers of 6 or 7, adopting distorted octahedral or capped octahedral geometries.

Complex Stability: The stability of a metal-chelator complex is a critical factor for its in vivo applications, especially for radiopharmaceuticals where the release of the free radiometal can lead to off-target toxicity. The stability of TRITRAM complexes is expected to be high due to:

-

The Macrocyclic Effect: The pre-organized structure of the tetraaza ring leads to a smaller entropic penalty upon complexation compared to acyclic analogues, resulting in more stable complexes.

-

The Chelate Effect: The multiple coordination points of the heptadentate ligand lead to the formation of multiple chelate rings, which significantly enhances the thermodynamic stability of the complex.

For comparison, the stability of complexes with well-established chelators used in radiopharmaceuticals is presented in Table 1. It is expected that TRITRAM would exhibit stability constants in a range that is competitive with these agents for relevant medical radionuclides.

Table 1: Stability Constants of Common Chelators with Medically Relevant Metal Ions

| Chelator | Metal Ion | log KML |

| DOTA | Ga³⁺ | 21.3 |

| DOTA | Cu²⁺ | 22.3 |

| DOTA | Lu³⁺ | 22.4 |

| NOTA | Ga³⁺ | 30.9 |

| NOTA | Cu²⁺ | 21.6 |

| TETA | Cu²⁺ | 21.9 |

Applications in Radiopharmaceutical Development

The structural features of TRITRAM make it a promising candidate for chelating various radiometals used in nuclear medicine. The acetamide arms can be modified to include a bifunctional linker, allowing for the conjugation of TRITRAM to a targeting molecule, such as a peptide or antibody. This would create a radiopharmaceutical capable of delivering a diagnostic or therapeutic radionuclide to a specific biological target, such as a tumor cell.

Potential radiometals for chelation by TRITRAM include:

-

Gallium-68 (⁶⁸Ga): A positron emitter used for Positron Emission Tomography (PET) imaging.

-

Copper-64 (⁶⁴Cu): A positron emitter for PET imaging with a longer half-life, also emitting beta particles suitable for therapy.

-

Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used for targeted radiotherapy and SPECT imaging.

The choice of the radiometal would be guided by the desired application (diagnosis or therapy) and its compatibility with the coordination pocket of TRITRAM.

Experimental Protocols

While a specific, detailed synthesis protocol for TRITRAM is not available in the public domain, a general methodology for the synthesis of N-functionalized tetraazamacrocycles can be outlined.

Generalized Synthesis of a TRITRAM-like Chelator:

-

Protection of the Macrocycle: Start with the parent tetraazacyclotridecane macrocycle. Three of the four secondary amine groups are typically protected with suitable protecting groups (e.g., tosyl or boc) to ensure selective functionalization of the remaining amine.

-

Alkylation of the Unprotected Amine: The single unprotected amine is alkylated with a reagent containing the desired functional group for conjugation (e.g., a protected carboxylic acid or an azide/alkyne for click chemistry).

-

Deprotection: The protecting groups on the other three amines are removed.

-

Functionalization of the Remaining Amines: The three newly deprotected amines are reacted with an appropriate electrophile (e.g., 2-bromoacetamide) to introduce the acetamide arms.

-

Final Deprotection and Purification: Any remaining protecting groups are removed, and the final product is purified, typically by chromatography.

Radiolabeling Protocol:

-

Preparation of the Labeling Solution: A solution of the TRITRAM-conjugated targeting molecule is prepared in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or HEPES) at a pH optimized for the specific radiometal.

-

Addition of the Radiometal: The desired radiometal (e.g., ⁶⁸GaCl₃ eluted from a generator) is added to the solution of the chelator conjugate.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-15 minutes) to facilitate complexation.

-

Quality Control: The radiolabeling efficiency and radiochemical purity are determined using techniques such as radio-TLC or radio-HPLC.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of chelators like TRITRAM.

Caption: Generalized workflow for the synthesis of a bifunctional TRITRAM-like chelator.

Caption: Key relationships in the design of chelators for radiopharmaceutical applications.

Conclusion

TRITRAM represents a promising, yet underexplored, chelating agent for applications in drug development, particularly in the rapidly advancing field of radiopharmaceuticals. Its structural characteristics suggest that it can form highly stable complexes with a variety of medically relevant radiometals. While a lack of specific experimental data in the public domain currently limits a detailed quantitative analysis of its coordination properties, this guide provides a solid framework for understanding its potential based on established principles of coordination chemistry. Further research into the synthesis, characterization, and in vivo evaluation of TRITRAM and its derivatives is warranted to fully unlock its potential for creating novel diagnostic and therapeutic agents.

References

TRITRAM chelating agent chemical structure and properties

An In-depth Review of the Chemical Structure, Properties, and Applications of the Chelating Agent TRITRAM

Introduction

In the landscape of coordination chemistry and its application in biomedical sciences, the development of efficient chelating agents is paramount for the advancement of diagnostics and therapeutics. TRITRAM, a macrocyclic chelating agent, has emerged as a significant molecule in this field. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental considerations of TRITRAM, intended for researchers, scientists, and professionals in drug development. Its unique structural features and chelation capabilities make it a molecule of interest, particularly in the realm of radiopharmaceuticals.

Chemical Structure and Identification

TRITRAM is chemically known as 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide . It is a derivative of a tetraazamacrocycle, characterized by a thirteen-membered ring containing four nitrogen atoms, with three of these nitrogens functionalized with acetamide (B32628) arms.

| Identifier | Value |

| IUPAC Name | 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide |

| CAS Number | 1301738-72-6 |

| Molecular Formula | C₁₅H₃₁N₇O₃·HBr |

| Molecular Weight | 438.36 g/mol |

The core structure of TRITRAM is a cyclen-like ring, which provides a pre-organized framework for coordinating with metal ions. The acetamide pendant arms play a crucial role in the chelation process, providing additional coordination sites and influencing the overall stability and kinetic properties of the resulting metal complexes.

Figure 1: 2D representation of the TRITRAM chemical structure.

Physicochemical Properties

The physicochemical properties of a chelating agent are critical determinants of its suitability for various applications, including its behavior in biological systems. While comprehensive experimental data for TRITRAM is not extensively published in publicly available literature, the following table summarizes known and predicted properties based on its structure.

| Property | Value/Information |

| Appearance | White Powder |

| Solubility | Information on solubility in common solvents like water, ethanol, and DMSO is not readily available in public sources and would require experimental determination. |

| pKa Values | The pKa values of the amine and amide groups are crucial for understanding the pH-dependent chelation behavior. These values have not been found in the surveyed literature and would need to be determined experimentally, for instance, through potentiometric titration. |

Stability of Metal Complexes

The primary function of a chelating agent is to form stable complexes with metal ions. The stability of these complexes is quantified by the stability constant (log K), which reflects the equilibrium of the complex formation reaction. High log K values indicate a strong affinity of the chelator for the metal ion and a more stable complex.[1]

While specific log K values for TRITRAM with a wide range of metal ions are not extensively documented in publicly accessible databases, the structural similarity to other tetraaza macrocycles suggests it would form highly stable complexes with various transition metals and radiometals of interest in nuclear medicine, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu). The thermodynamic stability of such complexes is a key factor in preventing the release of the metal ion in vivo, which is crucial for minimizing toxicity and ensuring the efficacy of radiopharmaceuticals.[2][3]

For instance, the related TRAP chelator, which also features a triazacyclononane backbone, exhibits high thermodynamic stability with Cu(II), with a log KML of 19.1.[4] It is anticipated that TRITRAM would exhibit comparable or distinct stability profiles depending on the specific metal ion, a subject for further experimental investigation.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, purification, and application of TRITRAM. The following sections outline general methodologies that can be adapted for TRITRAM based on established procedures for similar macrocyclic chelators.

Synthesis and Purification of TRITRAM

The synthesis of TRITRAM, being a complex macrocyclic molecule, likely involves a multi-step process. A plausible synthetic route would start from a suitable tetraamine (B13775644) precursor, followed by cyclization to form the 13-membered ring and subsequent functionalization of the secondary amines with acetamide groups.

General Synthetic Workflow:

-

Precursor Synthesis: Synthesis of the linear tetraamine precursor.

-

Macrocyclization: High-dilution cyclization reaction to form the tetraazacyclotridecane ring. This step is often challenging and requires careful control of reaction conditions to maximize the yield of the desired macrocycle.

-

Functionalization: Alkylation of the secondary amines on the macrocyclic ring with a suitable reagent, such as 2-bromoacetamide, to introduce the acetamide pendant arms.

-

Purification: Purification of the final product is critical and typically involves techniques such as column chromatography and recrystallization to obtain high-purity TRITRAM.

-

Characterization: The structure and purity of the synthesized TRITRAM should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Figure 2: General synthetic workflow for TRITRAM.

Radiolabeling Protocol with ⁶⁸Ga for PET Imaging

TRITRAM is a potential chelator for radiometals used in Positron Emission Tomography (PET) imaging, such as ⁶⁸Ga. The following is a general protocol for the radiolabeling of a TRITRAM-conjugated biomolecule, which would need to be optimized for specific applications.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

TRITRAM-conjugated targeting molecule (e.g., peptide, antibody)

-

Metal-free water and buffers (e.g., sodium acetate, HEPES)

-

C18 Sep-Pak cartridge for purification

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ solution to adjust the pH to an optimal range for chelation (typically pH 4-5).

-

Labeling Reaction: Add the TRITRAM-conjugated biomolecule to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at an optimized temperature (often room temperature or slightly elevated) for a specific duration (typically 5-15 minutes).

-

Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the radiolabeled product with an ethanol/water mixture.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Figure 3: General experimental workflow for ⁶⁸Ga radiolabeling.

Applications in Research and Drug Development

The structural characteristics of TRITRAM make it a promising candidate for various applications in biomedical research and drug development, particularly in the field of nuclear medicine.

-

Radiopharmaceuticals for PET Imaging: When complexed with positron-emitting radionuclides like ⁶⁸Ga or ⁶⁴Cu, TRITRAM can be conjugated to targeting vectors (e.g., peptides, antibodies, nanoparticles) to create radiotracers for PET imaging. These imaging agents can be used for the diagnosis, staging, and monitoring of diseases such as cancer.[5]

-

Targeted Radionuclide Therapy (TRT): By chelating therapeutic radionuclides such as ¹⁷⁷Lu or Actinium-225 (²²⁵Ac), TRITRAM-based conjugates have the potential to be used in TRT.[6] These therapeutic agents deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to surrounding healthy tissues.

-

Bifunctional Chelating Agent: TRITRAM can be modified to include a reactive functional group, transforming it into a bifunctional chelator. This allows for its covalent attachment to a biomolecule of interest, a critical step in the development of targeted radiopharmaceuticals.

Conclusion

TRITRAM is a macrocyclic chelating agent with a chemical structure that holds significant promise for applications in radiopharmaceutical development and other areas of coordination chemistry. While a comprehensive public dataset on its physicochemical properties and metal complex stabilities is still emerging, its structural analogy to well-established chelators suggests a high potential for forming stable complexes with medically relevant metal ions. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and utilize TRITRAM in their studies. Further investigation into the quantitative aspects of its chelation chemistry is warranted to fully unlock the potential of this versatile molecule in advancing diagnostic and therapeutic strategies.

References

- 1. vpscience.org [vpscience.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability of metal complexes | PPT [slideshare.net]

- 4. A shortcut to high-affinity Ga-68 and Cu-64 radiopharmaceuticals: one-pot click chemistry trimerisation on the TRAP platform - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Proposed Synthesis of 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide is not well-documented in publicly available scientific literature. Therefore, this guide presents a proposed synthetic route based on established methodologies for the synthesis of analogous macrocyclic polyamines and their derivatives. The experimental protocols provided are adapted from similar reported syntheses and should be considered as a starting point for further investigation and optimization.

Introduction

Macrocyclic polyamines and their derivatives are of significant interest in medicinal chemistry and drug development, primarily for their ability to form stable complexes with metal ions. These complexes have applications as contrast agents in magnetic resonance imaging (MRI), as radiopharmaceutical carriers for targeted cancer therapy, and as potential therapeutic agents themselves. The title compound, 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a functionalized 13-membered tetraazamacrocycle. The acetamide (B32628) side-chains can enhance the coordination properties of the macrocycle and provide points for further conjugation. This guide outlines a plausible multi-step synthesis for this compound, detailing the necessary experimental procedures and providing a framework for its production in a research setting.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that can be divided into three main stages:

-

Synthesis of a Protected Linear Tetraamine (B13775644) Precursor: This involves the preparation of a linear tetraamine with a protecting group on one of the secondary amines to allow for selective functionalization later in the synthesis.

-

Macrocyclization: The formation of the 13-membered tetraazacyclotridecane ring system using a method analogous to the Richman-Atkins synthesis.

-

Tri-N-alkylation and Deprotection: The selective introduction of the three acetamide side chains onto the macrocycle, followed by the removal of the protecting group to yield the final product.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide.

Experimental Protocols

Stage 1: Synthesis of a Protected Linear Tetraamine Precursor

The initial step is the synthesis of a linear tetraamine, followed by the protection of one of the internal secondary amine groups. A suitable protecting group would be the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent steps and can be removed under acidic conditions.

1.1: Synthesis of N4-Boc-1,4,7,10-tetraazadecane

This protocol is adapted from methods for the selective protection of polyamines.

-

Reaction Scheme:

-

1,4,7,10-tetraazadecane + (Boc)₂O → N4-Boc-1,4,7,10-tetraazadecane

-

-

Experimental Protocol:

-

Dissolve 1,4,7,10-tetraazadecane (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system of DCM and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (0.9-1.0 equivalents to favor mono-protection) in DCM dropwise to the stirred solution of the tetraamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N4-Boc-protected tetraamine.

-

1.2: Sulfonylation of Primary Amines

The primary amines of the protected tetraamine are then tosylated to activate them for the cyclization reaction.

-

Reaction Scheme:

-

N4-Boc-1,4,7,10-tetraazadecane + 2 TsCl → N1,N10-ditosyl-N4-Boc-1,4,7,10-tetraazadecane

-

-

Experimental Protocol:

-

Dissolve the N4-Boc-1,4,7,10-tetraazadecane (1 equivalent) and a suitable base, such as triethylamine (B128534) or pyridine, in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of p-toluenesulfonyl chloride (TsCl) (2.1 equivalents) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product may be purified by recrystallization or column chromatography.

-

Stage 2: Macrocyclization

The 13-membered ring is formed by reacting the di-tosylated linear tetraamine with 1,3-dibromopropane.

-

Reaction Scheme:

-

N1,N10-ditosyl-N4-Boc-1,4,7,10-tetraazadecane + 1,3-dibromopropane → 4-Boc-1,7-ditosyl-1,4,7,10-tetraazacyclotridecane

-

-

Experimental Protocol (adapted from Richman-Atkins conditions):

-

Prepare a solution of the di-tosylated tetraamine (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (excess, e.g., 5 equivalents), to the solution.

-

Heat the mixture to 80-100 °C.

-

Slowly add a solution of 1,3-dibromopropane (1 equivalent) in DMF to the reaction mixture over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue heating and stirring for another 24-48 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under high vacuum.

-

Purify the resulting crude macrocycle by column chromatography.

-

Stage 3: Tri-N-alkylation and Deprotection

3.1: Detosylation

The tosyl protecting groups are removed to free the secondary amines for alkylation.

-

Reaction Scheme:

-

4-Boc-1,7-ditosyl-1,4,7,10-tetraazacyclotridecane → 4-Boc-1,4,7,10-tetraazacyclotridecane

-

-

Experimental Protocol:

-

Treat the di-tosylated macrocycle with a solution of hydrobromic acid in acetic acid (HBr/AcOH) or with sodium in liquid ammonia. A common method is heating in a mixture of HBr and phenol.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and precipitate the product by adding diethyl ether.

-

Collect the solid by filtration, wash with ether, and dry. The product will be the hydrobromide salt.

-

The free base can be obtained by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent like chloroform.

-

3.2: Tri-N-alkylation with 2-Bromoacetamide

The three free secondary amines are alkylated with 2-bromoacetamide.

-

Reaction Scheme:

-

4-Boc-1,4,7,10-tetraazacyclotridecane + 3 BrCH₂CONH₂ → 2,2′,2”-(4-Boc-1,4,7,10-tetraazacyclotridecane-1,7,10-triyl)triacetamide

-

-

Experimental Protocol:

-

Dissolve the Boc-protected macrocycle (1 equivalent) in a suitable solvent such as acetonitrile (B52724) (MeCN) or DMF.

-

Add an excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

-

Add 2-bromoacetamide (at least 3 equivalents) to the mixture.

-

Heat the reaction to 50-70 °C and stir for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC.

-

3.3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction Scheme:

-

2,2′,2”-(4-Boc-1,4,7,10-tetraazacyclotridecane-1,7,10-triyl)triacetamide → 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide

-

-

Experimental Protocol:

-

Dissolve the Boc-protected final compound in a suitable solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent and excess acid under reduced pressure.

-

The product will be obtained as the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).

-

The free base can be obtained by neutralization with a base (e.g., sodium bicarbonate or an ion-exchange resin) followed by extraction or purification.

-

Data Presentation

Since this is a proposed synthesis, experimental data is not available for the specific target molecule. The following tables provide representative quantitative data for analogous reactions found in the literature to serve as a guideline for expected outcomes.

Table 1: Representative Yields for Macrocyclization Reactions

| Macrocycle Size | Linear Precursor Protection | Dihalide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 12-membered | Di-tosyl | 1,2-dibromoethane | K₂CO₃ | DMF | 100 | 48 | 50-70 |

| 14-membered | Di-tosyl | 1,3-dibromopropane | Cs₂CO₃ | DMF | 90 | 24 | 60-80 |

| 13-membered (Proposed) | Di-tosyl | 1,3-dibromopropane | Cs₂CO₃ | DMF | 90-100 | 24-48 | 50-75 (Estimated) |

Table 2: Representative Data for N-Alkylation of Macrocycles

| Macrocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclen | t-Butyl bromoacetate (B1195939) (3 eq.) | NaOAc | DMA | Room Temp | 120 | ~80 (for tri-substituted) |

| Cyclen | 2-Bromoacetamide (excess) | K₂CO₃ | MeCN | 70 | 24 | >90 (for tetra-substituted) |

| 1,4,7,10-tetraazacyclotridecane (Proposed) | 2-Bromoacetamide (3 eq.) | K₂CO₃ | MeCN | 60-70 | 24-48 | 70-90 (Estimated) |

Mandatory Visualizations

Proposed Synthesis of the Macrocyclic Core

Unraveling the Ambiguity of CAS 1301738-72-6: A Tale of Two Molecules

An in-depth investigation into the chemical identity of CAS number 1301738-72-6 has revealed a significant discrepancy in publicly available databases, with the identifier linked to two distinct chemical structures. This ambiguity presents a critical challenge for researchers, scientists, and drug development professionals, as the properties and applications of these compounds are vastly different. This guide will present the available information for both potential identities, highlighting the conflicting data and the urgent need for clarification from a definitive source.

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, intended to provide an unambiguous way to identify a compound. However, in the case of CAS 1301738-72-6, a clear conflict exists. The identifier is associated with both a complex macrocyclic chelating agent, "TRITRAM," and a benzoxazole (B165842) derivative, "Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate."

Identity 1: The Macrocyclic Chelator - TRITRAM

Several chemical suppliers identify CAS 1301738-72-6 as TRITRAM, a functionalized macrocycle.

Chemical Name: 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide

Macrocyclic chelators like TRITRAM are primarily designed to bind strongly with metal ions. Their research and development applications often lie in the field of medical imaging and radiotherapy. These molecules can be conjugated to targeting vectors such as peptides or antibodies, which then deliver a radioactive metal ion to a specific site in the body, for either diagnostic (e.g., PET, SPECT imaging) or therapeutic purposes.

Potential Research Uses:

-

Medical Imaging: As chelating agents for radionuclides used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

-

Radiotherapy: To deliver therapeutic radioisotopes to tumor sites.

-

Bioconjugation: Serving as a linker to attach metal ions to biological molecules.

Physicochemical Properties (as listed by suppliers for TRITRAM)

| Property | Value |

| Chemical Formula | C₁₅H₃₁N₇O₃·HBr |

| Molecular Weight | 438.36 g/mol |

| Appearance | White Powder |

Identity 2: The Benzoxazole Derivative

Conversely, other sources associate CAS 1301738-72-6 with a benzoxazole derivative.

Chemical Name: Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The structure of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate suggests potential applications as a scaffold for the development of novel therapeutic agents.

Potential Research Uses:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities.

-

Drug Discovery: Screening for biological activities, such as antimicrobial, antiviral, or anticancer properties, which are common for the benzoxazole scaffold.

Physicochemical Properties (as listed by a supplier for the benzoxazole derivative)

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Solid or crystalline substance |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane |

The Critical Need for Definitive Identification

The stark differences in the chemical structures, properties, and potential applications of TRITRAM and Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate underscore the critical importance of resolving the ambiguity surrounding CAS 1301738-72-6. Without a definitive, verifiable primary source, such as a patent or peer-reviewed scientific publication that unambiguously links the CAS number to a single, characterized compound, researchers risk working with the wrong substance, leading to wasted resources and invalid experimental outcomes.

Visualizing the Discrepancy

To illustrate the structural differences, the following diagrams represent the two molecules associated with CAS 1301738-72-6.

Caption: Structure of TRITRAM (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide).

Caption: Structure of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate.

Conclusion and Recommendation

Given the conflicting information and the lack of a definitive primary source to verify the correct chemical structure for CAS 1301738-72-6, it is impossible to provide a comprehensive and accurate technical guide on its properties and research uses. The scientific and drug development communities are strongly advised to exercise extreme caution when sourcing a compound under this CAS number. It is recommended to:

-

Verify the structure: Independently verify the chemical structure of any compound supplied under this CAS number using analytical techniques such as NMR and mass spectrometry.

-

Request documentation: Demand clear and verifiable documentation from suppliers that confirms the identity of the compound, preferably with references to primary literature or patents.

-

Report discrepancies: Report any discrepancies found to the relevant chemical databases and regulatory bodies to help rectify this ambiguity.

Until this issue is resolved, any research or development activities involving a compound identified solely by CAS 1301738-72-6 should be considered with a high degree of uncertainty.

An In-depth Technical Guide to the Core Principles of Metal Chelation with Tetraazacyclotridecane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles governing the chelation of metal ions by tetraazacyclotridecane ([1]aneN₄) derivatives. These 13-membered macrocyclic ligands are of significant interest in medicinal chemistry, particularly in the development of radiopharmaceuticals and other therapeutic agents, owing to their ability to form stable and kinetically inert complexes with a variety of metal ions. This document details the synthesis, coordination chemistry, and thermodynamic aspects of metal complexation with these unique chelators. It also includes detailed experimental protocols for their synthesis and characterization, as well as a discussion of their emerging applications in drug development.

Introduction to Tetraazacyclotridecane Derivatives as Metal Chelators

Tetraazamacrocycles are a class of ligands that have garnered considerable attention for their ability to form highly stable metal complexes. Among these, the 13-membered ring system of 1,4,7,10-tetraazacyclotridecane, often referred to as[1]aneN₄ or homocyclen, represents a unique scaffold. Its cavity size is intermediate between the well-studied 12-membered cyclen and 14-membered cyclam, leading to distinct coordination properties.

The pre-organized structure of the macrocycle, a key feature of the "macrocyclic effect," results in a smaller entropic penalty upon metal complexation compared to analogous open-chain ligands. This, combined with the strong donor properties of the four nitrogen atoms, leads to the formation of thermodynamically stable and, often, kinetically inert metal complexes. These properties are highly desirable in applications such as radio-pharmaceuticals, where the premature release of the radiometal in vivo can lead to off-target toxicity and reduced imaging or therapeutic efficacy.

Synthesis of Tetraazacyclotridecane Derivatives

The synthesis of tetraazacyclotridecane and its derivatives can be challenging due to the potential for polymerization and the need for high-dilution conditions to favor cyclization. Template-assisted synthesis is a common and effective strategy.

General Synthesis Workflow

A typical synthetic route involves the cyclization of a linear tetraamine (B13775644) precursor, often in the presence of a metal ion that acts as a template, guiding the reacting ends of the molecule to form the desired macrocycle. Subsequent removal of the template ion yields the free ligand. Functionalization of the macrocyclic backbone, either on the nitrogen atoms or the carbon skeleton, allows for the attachment of biomolecules for targeted delivery or the modulation of the complex's physicochemical properties.

References

A Technical Guide to the Role of TRIF-Related Adaptor Molecule (TRAM) in Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The TRIF-related adaptor molecule (TRAM), also known as Toll-like receptor adaptor molecule 2 (TICAM-2), is a critical intracellular signaling protein that plays a specialized role in the innate immune system. Initially identified as the fourth Toll-interleukin 1 receptor (TIR) domain-containing adaptor, TRAM is now understood to be a key mediator in the Toll-like receptor 4 (TLR4) signaling pathway.[1] This guide provides a comprehensive overview of TRAM, its function in biomedical research, and its potential as a therapeutic target. While the user's initial query referred to "TRITRAM," the context of biomedical research strongly indicates that the intended subject is the TRAM protein.

TRAM functions as a sorting adaptor, providing specificity to the MyD88-independent signaling cascade downstream of TLR4 activation, which is primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Its role is crucial for the induction of type I interferons (IFNs) and the subsequent activation of an antiviral immune response.[1] Recent studies have also implicated TRAM in the signaling pathways of other TLRs, including TLR2 and TLR7, expanding its known functions in innate immunity.[2][3]

This technical guide will delve into the molecular mechanisms of TRAM-mediated signaling, summarize key quantitative findings, provide detailed experimental protocols for its study, and present visualizations of its signaling pathways and experimental workflows.

Core Functions and Signaling Pathways of TRAM

TRAM is a 235-amino acid protein characterized by an N-terminal myristoylation site and a C-terminal TIR domain. The myristoylation of TRAM is essential for its localization to the plasma membrane and subsequent trafficking to endosomes, a critical step for its signaling function.[4]

The TRAM-Mediated TLR4 Signaling Pathway

The canonical function of TRAM is as a bridging adaptor in the TLR4 signaling cascade. Upon activation by LPS, TLR4 recruits TRAM to the plasma membrane. TRAM then facilitates the recruitment of another adaptor protein, TRIF (TIR-domain-containing adapter-inducing interferon-β).[1] This TRAM-TRIF complex is central to the MyD88-independent pathway.

The key steps in the TRAM-mediated TLR4 signaling pathway are as follows:

-

LPS Recognition and TLR4 Activation: LPS, in complex with LPS-binding protein (LBP), CD14, and MD-2, binds to and activates TLR4 at the cell surface.

-

TRAM Recruitment: Activated TLR4 recruits the myristoylated TRAM from the cytoplasm to the plasma membrane.

-

TRIF Recruitment: TRAM acts as a scaffold to recruit TRIF to the TLR4 signaling complex.

-

Endosomal Trafficking: The TLR4-TRAM-TRIF complex is internalized into endosomes. This relocalization is a critical step for the activation of the downstream signaling cascade.

-

Activation of TBK1 and IKKε: Within the endosome, TRIF recruits and activates the kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon).

-

IRF3 Phosphorylation and Dimerization: TBK1 and IKKε phosphorylate the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then forms dimers.

-

Nuclear Translocation and Gene Expression: IRF3 dimers translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (e.g., IFN-β), leading to their transcription.

-

Late-Phase NF-κB Activation: The TRAM-TRIF pathway also contributes to the late-phase activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Below is a Graphviz diagram illustrating the TRAM-mediated TLR4 signaling pathway.

Caption: TRAM-mediated TLR4 signaling pathway.

Role of TRAM in Other TLR Pathways

While TRAM's role in TLR4 signaling is well-established, emerging evidence suggests its involvement in other TLR pathways:

-

TLR2 Signaling: TRAM and TRIF have been shown to be involved in TLR2-mediated induction of the chemokines CCL4 and CCL5, as well as interferon-β.[2][5] This suggests a previously unappreciated complexity in TLR2 signaling, which was thought to be exclusively MyD88-dependent.

-

TLR7 Signaling: TRAM is required for TLR7-mediated production of RANTES (CCL5).[3] Co-immunoprecipitation studies have shown that TRAM physically interacts with MyD88 upon TLR7 stimulation.[3]

Quantitative Data on TRAM Function

Quantitative data on TRAM's function is crucial for a deeper understanding of its role in signaling. While precise binding affinities and kinetic data are not always readily available in the literature, studies on TRAM-deficient mice and in vitro experiments provide valuable quantitative and semi-quantitative insights.

| Parameter | Finding | Experimental System | Reference |

| Cytokine Production in TRAM-deficient Macrophages (in response to LPS) | |||

| IFN-β | Abolished | TRAM-deficient murine macrophages | [1] |

| RANTES (CCL5) | Significantly reduced | TRAM-deficient murine macrophages | [6] |

| TNF-α | Partially reduced | TRAM-deficient murine macrophages | [6] |

| IL-6 | Partially reduced | TRAM-deficient murine macrophages | [6] |

| Effect of TRAM Deficiency on TLR2 Ligand-Induced Cytokine Production | |||

| CCL5 | Markedly reduced | TRAM-deficient murine macrophages | [5] |

| TNF-α | Normal | TRAM-deficient murine macrophages | [5] |

| Effect of TRAM Deficiency on TLR7 Ligand-Induced Cytokine Production | |||

| RANTES (CCL5) | Impaired | TRAM-deficient murine macrophages | [3] |

| TNF-α | Normal | TRAM-deficient murine macrophages | [3] |

| Interaction with Signaling Partners | |||

| TRAM and TRIF | Direct interaction | Co-immunoprecipitation in HEK293T cells | [7] |

| TRAM and TLR4 | Co-localization and interaction | Confocal microscopy and co-immunoprecipitation | [4] |

| TRAM and TRAF6 | Direct interaction | Co-immunoprecipitation in HEK293T cells | [6] |

Experimental Protocols

Studying the function of TRAM involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation of TRAM and its Interaction Partners

This protocol is designed to verify the interaction between TRAM and a putative binding partner (e.g., TRIF, TLR4, or TRAF6).

Materials:

-

Cell line expressing tagged versions of TRAM and the protein of interest (e.g., HEK293T cells)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors

-

Antibody specific to the tag of the "bait" protein (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting against the tags of both proteins

Procedure:

-

Cell Lysis:

-

Culture and transfect HEK293T cells with plasmids encoding tagged TRAM and the tagged interaction partner.

-

After 24-48 hours, wash the cells with ice-cold PBS and lyse them in Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against the "bait" protein's tag to the pre-cleared lysate and incubate for 2-4 hours at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 1 ml of Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against the tags of both the "bait" and "prey" proteins. A band corresponding to the "prey" protein in the immunoprecipitated sample indicates an interaction.

-

Caption: Co-immunoprecipitation workflow.

Confocal Microscopy for TRAM Subcellular Localization

This protocol allows for the visualization of TRAM's subcellular localization and its co-localization with other proteins or organelles.

Materials:

-

Cells expressing fluorescently tagged TRAM (e.g., TRAM-GFP)

-

Glass-bottom confocal microscopy dishes

-

Fluorescent markers for organelles of interest (e.g., CellMask for plasma membrane, LysoTracker for lysosomes) or antibodies for immunofluorescence of other proteins

-

Paraformaldehyde (PFA) for fixing cells (for immunofluorescence)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Transfection:

-

Seed cells on glass-bottom confocal dishes.

-

Transfect cells with a plasmid encoding a fluorescently tagged TRAM protein.

-

-

Cell Treatment and Staining (for live-cell imaging):

-

If studying dynamic processes, treat the cells with the desired stimulus (e.g., LPS).

-

Add fluorescent markers for organelles of interest according to the manufacturer's instructions.

-

-

Fixation and Staining (for fixed-cell imaging/immunofluorescence):

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with a primary antibody against the protein of interest overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

-

Imaging:

-

Mount the coverslips using a mounting medium containing DAPI to stain the nucleus.

-

Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for each fluorophore.

-

For co-localization studies, acquire images sequentially for each channel to avoid bleed-through.

-

-

Image Analysis:

-

Analyze the images using software such as ImageJ or Fiji.

-

Co-localization can be quantified using Pearson's correlation coefficient or Manders' overlap coefficient.

-

Caption: Confocal microscopy workflow.

Potential Applications in Biomedical Research and Drug Development

The specific role of TRAM in mediating the MyD88-independent TLR4 signaling pathway makes it an attractive target for therapeutic intervention in various diseases.

-

Sepsis: Overactivation of the TLR4 pathway by bacterial LPS is a major driver of sepsis. Inhibiting TRAM could specifically dampen the production of type I interferons and other pro-inflammatory mediators without completely abolishing the immune response, which is also dependent on the MyD88-dependent pathway.

-

Inflammatory and Autoimmune Diseases: Chronic inflammation is a hallmark of many autoimmune diseases. Targeting TRAM could be a strategy to reduce the inflammatory response in conditions where TLR4 signaling is implicated.

-

Viral Infections: As TRAM is involved in the production of antiviral type I interferons, modulating its activity could be explored in the context of viral infections.

-

Adjuvant Development: Understanding the signaling pathways downstream of TLRs is crucial for the rational design of vaccine adjuvants. TRAM's role in shaping the immune response could be harnessed to develop adjuvants that elicit a desired type of immunity.

Conclusion

The TRIF-related adaptor molecule, TRAM, is a key player in the innate immune system, providing specificity to the TLR4 signaling pathway and contributing to the signaling of other TLRs. Its role as a sorting adaptor that bridges TLR4 and TRIF is essential for the production of type I interferons and the orchestration of an effective antiviral response. The potential for TRAM to be targeted for therapeutic purposes in a range of inflammatory and infectious diseases makes it a subject of significant interest in biomedical research and drug development. Further research into the quantitative aspects of TRAM-mediated signaling and the development of specific inhibitors will be crucial for translating our understanding of this important adaptor molecule into clinical applications.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Targeted protein relocalization via protein transport coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Production of Mice Deficient in Genes for Interleukin (IL)-1α, IL-1β, IL-1α/β, and IL-1 Receptor Antagonist Shows that IL-1β Is Crucial in Turpentine-induced Fever Development and Glucocorticoid Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.emory.edu [med.emory.edu]

- 6. The TLR signaling adaptor TRAM interacts with TRAF6 to mediate activation of the inflammatory response by TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Investigation of TRITRAM for Metal Ion Sequestration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRITRAM, chemically identified as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a macrocyclic chelating agent with potential applications in metal ion sequestration. This document provides a technical guide to the foundational aspects of TRITRAM, including its synthesis, proposed mechanism of action, and general experimental considerations for its use in sequestering metal ions. The information presented herein is based on the analysis of related tetraazamacrocyclic compounds and general principles of chelation chemistry, as specific research focused solely on TRITRAM is limited in the public domain.

Core Concepts

Chemical Structure and Properties

TRITRAM is a derivative of a thirteen-membered tetraazamacrocycle, characterized by three acetamide (B32628) pendant arms. The core macrocyclic structure provides a pre-organized cavity for metal ion coordination, while the amide functional groups offer additional coordination sites, potentially enhancing the stability and selectivity of the metal complexes formed.

| Property | Description |

| Chemical Name | 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide |

| CAS Number | 1301738-72-6 |

| Molecular Formula | C₁₅H₃₁N₇O₃ |

| Structure | A tetraazacyclotridecane ring with three N-linked acetamide arms. |

Synthesis of TRITRAM

-

Synthesis of the Macrocyclic Backbone: The initial step would be the synthesis of the 1,4,7,10-tetraazacyclotridecane (B1589019) ring. This is typically achieved through cyclization reactions involving linear polyamines and appropriate difunctional electrophiles under high-dilution conditions to favor intramolecular cyclization.

-

N-Alkylation: The secondary amine groups on the macrocyclic ring are then alkylated with a suitable reagent to introduce the acetamide pendant arms. A common reagent for this purpose is 2-bromoacetamide (B1266107) or a similar activated acetic acid derivative. The reaction conditions, such as the choice of base and solvent, would be critical to control the degree of substitution and avoid side reactions.

-

Purification and Characterization: The final product would be purified using techniques such as column chromatography and crystallization. Characterization would involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of TRITRAM.

The Advent of TRITRAM and its Analogs: A New Frontier in Bifunctional Chelators for Radiopharmaceuticals

For Immediate Release

In the ever-evolving landscape of nuclear medicine and targeted radiopharmaceuticals, the development of novel bifunctional chelators is paramount to enhancing the efficacy and safety of diagnostic and therapeutic agents. A promising new contender in this arena is TRITRAM, a tetraazacyclotridecane-based chelator, alongside a growing class of analogous tetraazamacrocyclic compounds. These chelators serve as the crucial link between a targeting biomolecule, such as an antibody or peptide, and a metallic radionuclide, ensuring stable delivery of the radioactive payload to the target tissue. This technical guide delves into the discovery, synthesis, and application of TRITRAM and its related bifunctional chelators, providing researchers, scientists, and drug development professionals with a comprehensive overview of this emerging class of compounds.

Core Principles of Bifunctional Chelators

Bifunctional chelators are molecules with two distinct functional components: a strong metal-binding moiety that securely encapsulates a radiometal and a reactive linker that covalently attaches to a biological targeting vector.[1] The stability of the metal-chelator complex is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.[2] The design of these chelators is a delicate balance of achieving high thermodynamic stability and kinetic inertness of the radiometal complex, while also allowing for efficient radiolabeling under mild conditions suitable for sensitive biomolecules.[3]

TRITRAM: A Novel Tetraazacyclotridecane Chelator

TRITRAM, chemically identified as 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, represents a newer generation of chelators built upon a 13-membered tetraazamacrocyclic ring.[4] While extensive peer-reviewed data on TRITRAM itself is emerging, its structural design, featuring amide coordinating groups, suggests potential for complexing a variety of radiometals. The development of such novel chelators is driven by the need to fine-tune the in vivo properties of radiopharmaceuticals, including their pharmacokinetics and biodistribution.

A Broader Look: Tetraazamacrocyclic Chelators in Radiopharmacy

The foundation for chelators like TRITRAM lies in the well-established family of tetraazamacrocyclic ligands, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5] These macrocyclic structures provide a pre-organized cavity that can be tailored to the specific size and coordination chemistry of different radiometals.[3] The choice of the macrocyclic ring size and the nature of the coordinating arms (e.g., carboxylic acids vs. amides) significantly influences the stability and labeling efficiency of the resulting radiometal complex.[5]

Quantitative Data on Bifunctional Chelators

The performance of bifunctional chelators is assessed through several key quantitative parameters. These include radiolabeling efficiency, stability in human serum, and the biodistribution profile of the resulting radiolabeled conjugate. The following tables summarize representative data for commonly used tetraazamacrocyclic chelators, providing a benchmark for the evaluation of new agents like TRITRAM.

| Chelator | Radionuclide | Radiolabeling Efficiency (%) | Molar Activity (GBq/µmol) | Reference |

| DOTA | 177Lu | >95 | 50-100 | [6] |

| DOTA | 68Ga | >98 | 100-200 | [7] |

| TETA | 64Cu | >90 | >10 | [8] |

| NOTA | 68Ga | >99 | 150-250 | [5] |

Table 1: Radiolabeling Performance of Common Tetraazamacrocyclic Chelators. This table highlights the high radiolabeling efficiencies and molar activities achievable with established chelators, setting a standard for new chelators.

| Radiopharmaceutical | Stability in Serum (24h) | % Intact Conjugate (in vivo, 24h) | Reference |

| [177Lu]Lu-DOTA-TATE | >98% | >95% | [6] |

| [68Ga]Ga-DOTA-TOC | >99% | Not Applicable (short half-life) | [7] |

| [64Cu]Cu-TETA-Octreotide | >95% | ~90% | [8] |

Table 2: In Vitro and In Vivo Stability of Radiopharmaceuticals. This table illustrates the high stability of radiopharmaceuticals based on tetraazamacrocyclic chelators, which is crucial for minimizing off-target radiation.

Experimental Protocols

The successful implementation of bifunctional chelators in radiopharmaceutical development relies on robust and reproducible experimental protocols. Below are generalized methodologies for key experimental procedures.

Synthesis of a Bifunctional Chelator (General Protocol)

The synthesis of bifunctional tetraazamacrocyclic chelators typically involves a multi-step process. A common approach is the cyclization of linear polyamines to form the macrocyclic core, followed by the functionalization of the amine groups with coordinating arms and a linker for bioconjugation. Purification is often achieved through chromatographic techniques.

Radiolabeling of a Biomolecule with a Chelator Conjugate

-

Conjugation: The bifunctional chelator is conjugated to the targeting biomolecule (e.g., antibody) via a reactive linker, often targeting lysine (B10760008) or cysteine residues.

-

Purification: The chelator-biomolecule conjugate is purified to remove any unconjugated chelator.

-

Radiolabeling: The purified conjugate is incubated with the desired radionuclide in a suitable buffer at an optimized pH and temperature.

-

Quality Control: The radiolabeled product is analyzed for radiochemical purity using techniques such as radio-TLC or radio-HPLC.

In Vitro Serum Stability Assay

-

The radiolabeled conjugate is incubated in human serum at 37°C.

-

Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).

-

The samples are analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the discovery and application of bifunctional chelators, the following diagrams are provided.

Caption: A generalized workflow for the development of a radiolabeled biomolecule.

Caption: The core components that constitute a targeted radiopharmaceutical.

Future Directions

The field of bifunctional chelator discovery is rapidly advancing, with a focus on developing chelators that offer faster labeling kinetics at room temperature, improved in vivo stability for a wider range of radiometals, and tailored pharmacokinetic profiles. The exploration of novel macrocyclic scaffolds, such as the 13-membered ring of TRITRAM, and different coordinating functional groups will undoubtedly lead to the next generation of highly effective and safer radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. As more data becomes available for emerging chelators like TRITRAM, the scientific community will gain a deeper understanding of the structure-activity relationships that govern their performance, paving the way for the rational design of superior chelating agents.

References

- 1. 157599-02-5|2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide|BLD Pharm [bldpharm.com]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. TRITRAM - www.chematech-mdt.com [chematech-mdt.com]

- 8. researchgate.net [researchgate.net]

The Development of 13-ane(N4) Macrocycles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The field of macrocyclic chemistry has witnessed a surge of interest in recent decades, with N-heterocyclic macrocycles, particularly tetraazamacrocycles, emerging as privileged scaffolds in drug discovery and development. Among these, the 13-membered tetraazamacrocycle, commonly known as 13-ane(N4) or homocyclen, has garnered significant attention due to its unique coordination chemistry and its ability to form stable complexes with a variety of metal ions. These metal complexes have shown promise in a range of therapeutic areas, including cancer, infectious diseases, and medical imaging. This technical guide provides a comprehensive overview of the development of 13-ane(N4) macrocycles, focusing on their synthesis, characterization, and applications in drug development.

Core Concepts: Synthesis and Characterization

The synthesis of 13-ane(N4) macrocycles can be achieved through several strategic approaches, with the Richman-Atkins reaction being a cornerstone methodology. This method typically involves the cyclization of a linear tetraamine (B13775644) precursor, often protected with tosyl groups, with a suitable dielectrophile. Subsequent deprotection yields the desired macrocycle. Modifications of this procedure, such as the use of other protecting groups like β-trimethylsilylethanesulfonyl (SES), have been developed to allow for milder deprotection conditions.[1][2][3][4] Functionalization of the macrocyclic backbone or the nitrogen atoms can be achieved either by using substituted precursors or by post-synthesis modification of the parent macrocycle.

Characterization of these macrocycles and their metal complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the organic framework. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. Elemental analysis provides the empirical formula. For metal complexes, techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography are employed to determine the coordination geometry and electronic properties of the metal center.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 13-ane(N4) macrocycles and their metal complexes, providing a comparative overview of their physicochemical and biological properties.

Table 1: Synthesis and Characterization of Selected 13-ane(N4) Macrocycles and Precursors

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Aminomethyl-[8]aneN4 | Multi-step synthesis from protected precursors | 42 | N/A (oil) | 1.63 (m, 2H), 1.87 (s, 6H), 2.67 - 2.76 (m, 17H) | 28.9, 44.3, 46.2, 47.7, 49.0, 49.7, 49.8, 50.8, 59.0 | [5] |

| para-linked bis-homocyclen (L⁴) | Alkylation of homocyclen glyoxal (B1671930) condensate followed by reduction | 84 | N/A (oil) | 26.54 (N-β-CH₂), 43.53 (N-α-CH₃), 52.24-60.44 (N-α-CH₂) | 26.54, 43.53, 52.24, 52.69, 53.74, 54.61, 56.02, 56.14, 56.40, 57.23, 58.27, 60.44, 128.61, 138.82 | [9] |

Table 2: Characterization of Selected Metal Complexes of 13-ane(N4) Derivatives

| Complex | Color | Yield (%) | Mass Spec (m/z) | UV-Vis (λ_max, nm (ε, M⁻¹cm⁻¹)) | Magnetic Moment (μ_eff, B.M.) | Reference |

| [Cr(5-aminomethyl-[8]aneN4)Cl₂]Cl·H₂O | Purple | 81 | 302.65 [M-2Cl]⁺ | 537 (331), 384 (280), 330 (810) | N/A | [5] |

| --INVALID-LINK--8]aneN4)₂·2H₂O | Purple | 62 | 372.75 [M-ClO₄]⁺ | 516 (73), 385 (160) | N/A | [5] |

| --INVALID-LINK--₂·H₂O | N/A | 98 | 388 [Zn₂L⁴(CH₃COO)₂]²⁺ | N/A | N/A | [9] |

| --INVALID-LINK--8]aneN4)₂ | Yellow | 74 | 419 [M-2C₂H₃O₂]⁺ | 283 (2098) | N/A | [6] |

| --INVALID-LINK--8]aneN4)₂ | Orange | 71 | 469 [M-2C₂H₃O₂]⁺ | 366 (7122) | N/A | [6] |

Table 3: Biological Activity of Selected 13-ane(N4) Metal Complexes

| Compound | Target/Assay | Cell Line | IC₅₀ (nM) | Activity | Reference |

| Zn₂(L⁴) | CXCR4 Binding Inhibition | T-lymphocytes | 1.8 ± 0.3 | Antagonist | [9] |

| Zn₂(L⁴) | CXCL12-induced Ca²⁺ signaling | CXCR4-transfected cells | 0.83 ± 0.02 | Antagonist | [9] |

| MM131 | Cytotoxicity | HCT 116 | N/A (Strongest activity observed) | Cytotoxic/Genotoxic | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 13-ane(N4) macrocycles.

Protocol 1: General Synthesis of a 13-ane(N4) Macrocycle via the Richman-Atkins Method

This protocol is a generalized procedure based on the principles of the Richman-Atkins cyclization.[1][10]

Materials:

-

N,N',N''-Tris(p-toluenesulfonyl)dialkylenetriamine

-

1,ω-bis(p-toluenesulfonyloxy)alkane

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Concentrated sulfuric acid or HBr/acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Standard organic solvents for extraction and chromatography

Procedure:

-

Cyclization: a. To a solution of the N,N',N''-tris(p-toluenesulfonyl)dialkylenetriamine in anhydrous DMF, add cesium carbonate. b. Slowly add a solution of the 1,ω-bis(p-toluenesulfonyloxy)alkane in anhydrous DMF to the reaction mixture at an elevated temperature (e.g., 80-100 °C) over several hours using a syringe pump to maintain high dilution conditions. c. Stir the reaction mixture at the elevated temperature for 24-48 hours. d. Cool the mixture to room temperature and remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent (e.g., dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected macrocycle. g. Purify the product by column chromatography on silica (B1680970) gel.

-

Deprotection: a. Method A (H₂SO₄): Carefully dissolve the protected macrocycle in concentrated sulfuric acid at 0 °C. Allow the mixture to warm to room temperature and then heat to 100 °C for 24-48 hours. b. Method B (HBr/AcOH): Dissolve the protected macrocycle in a mixture of hydrobromic acid and acetic acid, often with a scavenger such as phenol, and heat at reflux for 24-48 hours. c. After cooling, carefully pour the acidic solution onto ice and basify with a concentrated solution of NaOH to pH > 12. d. Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 13-ane(N4) macrocycle. f. Purify the final product by distillation, crystallization, or column chromatography.

Protocol 2: Synthesis of a Metal Complex of a 13-ane(N4) Macrocycle

This protocol describes a general method for the complexation of a 13-ane(N4) macrocycle with a transition metal salt.[5][7]

Materials:

-

13-ane(N4) macrocycle ligand

-

Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)

-

Methanol (B129727) or ethanol

-

Diethyl ether

Procedure:

-

Dissolve the 13-ane(N4) macrocycle in methanol or ethanol.

-

Add a solution of an equimolar amount of the metal salt in the same solvent to the ligand solution with stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Allow the solution to cool to room temperature.

-

If a precipitate forms, collect it by filtration, wash with cold solvent and then with diethyl ether, and dry under vacuum.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

The complex can be further purified by recrystallization from a suitable solvent system.

Protocol 3: Flow Cytometry-Based CXCR4 Binding Assay

This protocol outlines a competitive binding assay to evaluate the ability of 13-ane(N4) macrocycles to inhibit the binding of the natural ligand CXCL12 to the CXCR4 receptor.[11][12][13]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test compounds (13-ane(N4) macrocycles)

-

Assay buffer (e.g., PBS with 1% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Culture CXCR4-expressing cells to the desired density. b. Harvest the cells and wash them with assay buffer. c. Resuspend the cells in assay buffer at a concentration of 0.5 x 10⁶ cells/mL.

-

Competition Assay: a. Add 50 µL of the test compound at various concentrations (in assay buffer) to the wells of a 96-well plate. Include a vehicle control (assay buffer only). b. Add 50 µL of the cell suspension to each well. c. Incubate for 15 minutes at room temperature in the dark. d. Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 25 ng/mL final concentration) to all wells except for the negative control (add assay buffer instead). e. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Fixation: a. Centrifuge the plate at 400 x g for 5 minutes. b. Decant the supernatant and wash the cell pellets with 200 µL of assay buffer. c. Repeat the centrifugation and washing step. d. Resuspend the cell pellets in 200 µL of 1% paraformaldehyde in PBS to fix the cells.

-

Flow Cytometry Analysis: a. Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled CXCL12 bound to the cells. b. Analyze the data to determine the concentration of the test compound that inhibits 50% of the fluorescent CXCL12 binding (IC₅₀).

Signaling Pathways and Experimental Workflows

The biological activity of many 13-ane(N4) macrocycle complexes stems from their ability to modulate specific signaling pathways. A prominent example is their role as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation.

CXCL12/CXCR4 Signaling Pathway

The binding of the chemokine CXCL12 to its receptor CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Antagonists based on 13-ane(N4) macrocycles can block this interaction, thereby inhibiting these downstream effects.

CXCL12/CXCR4 Signaling Pathway and its Inhibition.

Experimental Workflow for CXCR4 Antagonist Screening

The identification and characterization of novel CXCR4 antagonists often follow a structured experimental workflow, starting from a library of compounds and culminating in the identification of lead candidates.

Workflow for CXCR4 Antagonist Screening.

Conclusion

The 13-ane(N4) macrocyclic scaffold represents a versatile platform for the development of novel therapeutic agents. The ability to fine-tune the properties of these macrocycles through synthetic modification, coupled with their strong and selective metal-binding capabilities, has led to the discovery of potent modulators of biological targets. The continued exploration of their synthesis, the systematic evaluation of their structure-activity relationships, and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs based on the 13-ane(N4) framework. This guide serves as a foundational resource for researchers embarking on or continuing their work in this exciting and promising area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4 [scirp.org]

- 6. Coordination Studies of the [13]aneN4 with Chromophoric Groups [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. [publications.scilifelab.se]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]